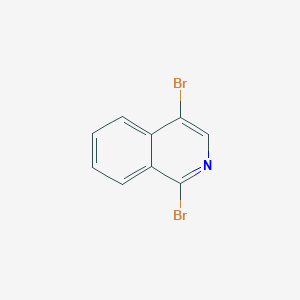

1,4-Dibromoisoquinoline

説明

Significance of Isoquinoline (B145761) Core Structures in Contemporary Chemical Science

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structural motif in chemical science. fiveable.meacs.org This core is not merely a synthetic curiosity but is a recurring theme in a vast array of naturally occurring and synthetically designed molecules. fiveable.meamerigoscientific.com Its prevalence is particularly notable in the realm of alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms. rsc.orgnih.gov Many isoquinoline alkaloids isolated from plants, fungi, and animals exhibit significant and diverse biological activities. fiveable.mersc.org

The significance of the isoquinoline core extends to medicinal chemistry, where it serves as a foundational template for drug design and discovery. acs.orgresearchgate.net The structural rigidity and the presence of a nitrogen atom provide opportunities for diverse functionalization, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets like enzymes and receptors. fiveable.meresearchgate.net This has led to the development of isoquinoline-based compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net

Beyond pharmaceuticals, isoquinoline derivatives are finding increasing applications in materials science and catalysis. fiveable.meamerigoscientific.com Their planar, aromatic nature facilitates π-stacking interactions, a key factor in the design of organic electronic materials, sensors, and polymers with unique optical and conductive properties. fiveable.meamerigoscientific.com Furthermore, isoquinoline-based ligands are utilized in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and catalysis. amerigoscientific.com

Overview of Dihalo-substituted Isoquinolines in Organic Synthesis

Within the large family of isoquinoline derivatives, dihalo-substituted isoquinolines represent a particularly versatile class of building blocks for organic synthesis. The presence of two halogen atoms on the isoquinoline core provides chemists with powerful synthetic handles for constructing more complex molecular architectures. sigmaaldrich.com Halogenated heterocycles are crucial intermediates, serving as precursors in a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. sigmaaldrich.comlumenlearning.com

The reactivity of the carbon-halogen bond allows for the selective introduction of a wide variety of substituents, including aryl, alkyl, and amino groups. uh.edu This is typically achieved through well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. lumenlearning.comyonedalabs.com The regioselectivity of these reactions can often be controlled, allowing for the sequential and site-specific functionalization of the dihalogenated scaffold. baranlab.org

1,4-Dibromoisoquinoline, the focus of this article, is a prime example of a dihalo-substituted isoquinoline. Its two bromine atoms can be selectively addressed in synthetic sequences. This differential reactivity is a valuable tool for synthetic chemists, enabling the stepwise construction of highly substituted isoquinoline derivatives that would be difficult to access through other means. The strategic placement of the bromine atoms at the 1 and 4 positions makes it a valuable precursor for creating a diverse library of compounds for various research applications. lookchem.com For instance, brominated isoquinolines have been investigated as precursors for pyridinic-nitrogen doped carbon materials. researchgate.net

Research Trajectories for Halogenated Heterocyclic Systems

The study and application of halogenated heterocyclic systems are continually evolving, driven by the demand for novel molecules with tailored properties. mdpi.com A significant trend in this field is the development of more efficient, selective, and sustainable methods for the synthesis and functionalization of these compounds. ethernet.edu.et

One major research trajectory is the advancement of "late-stage functionalization" (LSF). rsc.organu.edu.au LSF refers to the introduction of functional groups into a complex molecule, such as a drug candidate or natural product, at a late stage of the synthesis. rsc.org This strategy is highly valuable as it allows for the rapid diversification of lead compounds to explore structure-activity relationships without the need for lengthy de novo synthesis. rsc.orgnih.gov Halogenated heterocycles are key players in LSF, often serving as the point of modification. anu.edu.au

Another burgeoning area is the use of photoredox catalysis. conicet.gov.ar This technique utilizes visible light to initiate chemical reactions under mild conditions, offering a greener alternative to traditional methods that often require harsh reagents and high temperatures. conicet.gov.ar Photocatalysis has been successfully applied to a range of transformations involving halogenated heterocycles, including cross-coupling and halogenation reactions. rsc.org The ability to use light to drive these reactions opens up new avenues for chemical synthesis and is a testament to the ongoing innovation in the field. chim.it

Furthermore, there is a growing interest in understanding and controlling the regioselectivity of reactions involving polyhalogenated heterocycles. baranlab.org Computational and experimental methods are being developed to predict which halogen atom will react preferentially in a given transformation, enabling more precise and efficient synthetic planning. baranlab.org As our understanding of these systems deepens, so too will our ability to harness the full potential of halogenated heterocycles in creating the next generation of functional molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHDPKQOFASEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348841 | |

| Record name | 1,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51206-40-7 | |

| Record name | 1,4-dibromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dibromoisoquinoline and Its Derivatives

Direct Bromination Approaches for Isoquinoline (B145761) Functionalization

The direct bromination of the isoquinoline ring system is a complex undertaking due to the electron-deficient nature of the heterocycle, which is deactivated by N-protonation in acidic media. This deactivation, however, can be leveraged to control the regioselectivity of electrophilic substitution.

The regioselective bromination of isoquinoline is highly sensitive to a variety of factors, including the choice of brominating agent, the acid used as a solvent or catalyst, reaction temperature, and concentration. researchgate.net Research into the synthesis of bromoisoquinolines has explored these variables extensively to achieve high yields of specific isomers, primarily 5-bromoisoquinoline (B27571).

Key findings in the optimization of bromination conditions include:

Acidic Medium : The use of a strong acid like concentrated sulfuric acid (H₂SO₄) is crucial. The acid serves a dual purpose: it protonates the isoquinoline nitrogen, deactivating the ring and influencing the position of electrophilic attack, thereby increasing selectivity. researchgate.net Different acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), have also been tested, showing that reaction rate and selectivity often increase with the acidity of the solvent. google.comgoogle.com

Brominating Agent : While various agents like Br₂, N-bromosuccinimide (NBS), and N,N'-dibromoisocyanuric acid (DBI) can be used, their reactivity and the resulting selectivity differ. researchgate.net For instance, in strong acid, NBS has been effectively used to produce 5-bromoisoquinoline. researchgate.netorgsyn.org The relative reactivity and selectivity have been observed to follow the trend DBI > NBS. google.comgoogle.com

Temperature Control : Strict temperature control is paramount for achieving high regioselectivity. For the synthesis of 5-bromoisoquinoline using NBS in H₂SO₄, reactions are typically conducted at very low temperatures, such as between -25°C and -18°C. researchgate.netorgsyn.org Maintaining a temperature below -15°C is considered critical to maximize the 5- vs. 8-selectivity. google.comgoogle.com

Dearomatization Strategy : An alternative one-pot method for achieving C4-halogenation involves a dearomatization-rearomatization strategy. In this approach, isoquinoline is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an electron-rich dearomatized intermediate. This intermediate then readily reacts with an electrophilic halogenating agent like NBS at the C4 position. Subsequent treatment with acid restores aromaticity, yielding the 4-bromoisoquinoline (B23445) product. acs.org Optimization of this process showed that using THF as a solvent and 6 N HCl for the final rearomatization step provides good yields. acs.org

The formation of dibromo derivatives like 5,8-dibromoisoquinoline (B186898) can occur if an excess of the brominating agent is used, highlighting the importance of stoichiometry in controlling the reaction outcome. orgsyn.org

Photobromination Strategies using N-Bromosuccinimide (NBS)

Synthesis from Homophthalic Anhydride (B1165640) Derivatives

A significant pathway to isoquinoline derivatives, specifically those with a dione (B5365651) functionality, begins with homophthalic anhydride. This route builds the core structure through the formation of N-arylhomophthalimides, which are then subjected to bromination.

The initial step in this synthesis involves the reaction of homophthalic anhydride with various aromatic amines. mdpi.com This condensation reaction yields N-arylhomophthalimide derivatives. For example, reacting homophthalic anhydride with amines such as p-toluidine (B81030) or p-chloroaniline produces the corresponding N-(p-tolyl)homophthalimide and N-(p-chlorophenyl)homophthalimide, respectively. These precursors are crucial as they contain an active methylene (B1212753) group (at the C4 position) that is susceptible to further functionalization. mdpi.com

The N-arylhomophthalimide precursors, which possess an active methylene group, undergo dibromination at the C4 position to yield 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives. mdpi.com This transformation is typically achieved by reacting the N-arylhomophthalimide with two equivalents of bromine in a solvent like glacial acetic acid under reflux for several hours. mdpi.commdpi.com After the reaction, the mixture is poured into ice water, causing the solid dibromo product to precipitate. mdpi.com These 4,4-dibromo derivatives are key intermediates for the synthesis of various spiro compounds.

| Precursor (N-Arylhomophthalimide) | Brominated Product | Yield | Reference |

| 2-p-tolylisoquinoline-1,3-(2H,4H)-dione | 4,4-Dibromo-2-p-tolylisoquinoline-1,3-(2H,4H)dione | 66% | |

| 2-(4-chlorophenyl)isoquinoline-1,3-(2H,4H)-dione | 4,4-Dibromo-2-(4-chlorophenyl)isoquinoline-1,3(2H,4H)-dione | 52% |

While the synthesis of 2-aryl-4,4-dibromoisoquinoline-1,3-diones is typically conducted using conventional heating (reflux), mdpi.com microwave-assisted synthesis has been effectively employed in subsequent reaction steps that use these diones as precursors. This technique has been shown to offer significant advantages, including drastically reduced reaction times and improved product yields. mdpi.com

For instance, in the synthesis of spiro-isoquinoline derivatives, the cyclocondensation of 2'-aryl-4,4-dibromoisoquinoline-1,3-diones with binucleophilic reagents was performed under both conventional and microwave conditions. When a reaction was carried out in a refluxing solution for 5 hours (conventional heating), yields were in the range of 42%–51%. However, when the same reactants were heated in a microwave oven, the reaction time was reduced to as little as 5-15 minutes, with yields increasing significantly to 81-92%. mdpi.com This demonstrates the power of microwave irradiation to enhance the efficiency of transformations involving the dibromoisoquinoline-1,3-dione scaffold. mdpi.com

Dibromination of Homophthalimides to Yield 4,4-Dibromoisoquinoline-1,3-(2H,4H)dione Systems

Conversion from Isocarbostyril

The transformation of isocarbostyril (also known as isoquinolin-1(2H)-one or 1-hydroxyisoquinoline) represents a key pathway to halogenated isoquinolines. This approach leverages the reactivity of the lactam function within the isocarbostyril core to introduce bromine atoms onto the heterocyclic ring.

Phosphorous Tribromide Mediated Transformations

A direct and effective method for the synthesis of 1,4-dibromoisoquinoline involves the use of phosphorus halides, such as phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅), acting on isocarbostyril. nih.gov This type of reaction is a powerful tool for converting hydroxy-substituted heterocycles into their bromo-derivatives.

In a specific application of this methodology, isocarbostyril is treated with phosphorus tribromide and heated to high temperatures. The reaction proceeds by melting the solid starting materials, which then react and re-solidify. Upon completion, the reaction mixture is quenched with ice water, and the resulting solid product, this compound, is collected by filtration. nih.gov A similar transformation can be achieved using phosphorus pentabromide (PBr₅) to convert 1-hydroxyisoquinoline (B23206) into this compound. nih.gov

Table 1: Synthesis of this compound from Isocarbostyril

| Starting Material | Reagent | Reaction Conditions | Product | Ref. |

| Isocarbostyril | Phosphorus Tribromide (PBr₃) | Heated at 140–145 °C for 10 min | This compound | nih.gov |

| 1-Hydroxyisoquinoline | Phosphorus Pentabromide (PBr₅) | Not specified | This compound | nih.gov |

Other Novel Synthetic Routes to this compound Analogues

Recent research has focused on developing new and more efficient methods for synthesizing substituted isoquinolines, including analogues of this compound. These routes often provide advantages in terms of cost, practicality, and site-selectivity.

One innovative approach involves a dearomatization-electrophilic substitution-rearomatization strategy for the direct C4-halogenation of isoquinolines. This metal-free, one-pot procedure utilizes di-tert-butyl dicarbonate (Boc₂O) to form an electron-rich dihydroisoquinoline intermediate, which then readily undergoes electrophilic bromination at the C4 position with reagents like N-Bromosuccinimide (NBS). acs.org This method has been successfully applied to various substituted isoquinolines, yielding 4-halogenated products in good yields. For example, 6-bromoisoquinoline (B29742) was converted to 4,6-dibromoisoquinoline (B2559489) with an 83% yield using this protocol. acs.org

Table 2: Synthesis of 4-Halogenated Isoquinoline Analogues via Boc₂O-Mediation

| Starting Isoquinoline | Halogenating Agent | Product | Yield | Ref. |

| Isoquinoline | NBS | 4-Bromoisoquinoline | 91% | acs.org |

| 6-Bromoisoquinoline | NBS | 4,6-Dibromoisoquinoline | 83% | acs.org |

| 7-Methoxyisoquinoline | NBS | 4-Bromo-7-methoxyisoquinoline | 96% | acs.org |

| Isoquinoline | TCCA | 4-Chloroisoquinoline | 84% | acs.org |

| Isoquinoline | NIS | 4-Iodoisoquinoline | 24% | acs.org |

| NBS = N-Bromosuccinimide; TCCA = Trichloroisocyanuric acid; NIS = N-Iodosuccinimide |

Another novel synthetic strategy focuses on the creation of 4,4-dibromo-isoquinoline-1,3-dione analogues. This method begins with the reaction of homophthalic anhydride with various aromatic amines to produce N-substituted homophthalimides. Subsequent bromination of these intermediates yields the target 4,4-dibromo-2-arylisoquinoline-1,3(2H,4H)-diones. nih.gov The efficiency of subsequent reactions to form spiro-derivatives from these dibromo compounds was significantly improved by using microwave irradiation instead of conventional heating, highlighting a modern approach to synthesis. For instance, the yield for a particular spiro-derivative synthesis increased from 48% with conventional heating to 85% under microwave conditions. nih.gov

Table 3: Synthesis of a 4,4-Dibromo-isoquinoline-1,3-dione Analogue

| Starting Material | Reaction Steps | Product | Yield | Ref. |

| Homophthalic Anhydride and p-Anisidine | 1. Formation of N-(4-methoxyphenyl)homophthalimide2. Bromination | 4,4-Dibromo-2-(4-methoxyphenyl)isoquinoline-1,3-(2H,4H)dione | 58% | nih.gov |

Advanced Chemical Transformations and Reactivity of 1,4 Dibromoisoquinoline

Cross-Coupling Reactions

The presence of two distinct halogenated positions on the 1,4-dibromoisoquinoline scaffold allows for selective functionalization through various cross-coupling methodologies. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for creating new carbon-carbon and carbon-heteroatom bonds with a high degree of control.

Suzuki–Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. rsc.orgrsc.org Its application to dihalogenated heteroarenes like this compound requires careful control of reaction conditions to achieve the desired mono- or di-substituted products. rsc.orgrsc.org

In dihalogenated N-heteroarenes, halides situated adjacent to the nitrogen atom are typically more reactive in palladium-catalyzed cross-coupling reactions. nsf.gov However, for substrates like 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at the C4 position with high selectivity. nsf.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of site-selectivity in similar dihalo-N-heteroarenes are well-established. Factors such as the electronic properties of the heteroaromatic ring, steric hindrance, and the nature of the palladium catalyst and ligands all play a crucial role in determining which halogen is preferentially replaced. rsc.orgnih.gov For instance, in other dihalogenated systems, ligand-free "Jeffery" conditions have been shown to significantly enhance C4 selectivity in Suzuki couplings. nsf.gov

The choice of ligand is paramount in directing the outcome of Suzuki-Miyaura couplings. organic-chemistry.org Electron-rich and sterically bulky phosphine (B1218219) ligands are known to facilitate the oxidative addition step and promote reductive elimination, thereby enhancing catalytic activity. libretexts.org For example, in the coupling of Z-alkenyl halides, the ligand on the palladium catalyst dictates the extent of Z-to-E isomerization, with Pd(P(o-Tol)3)2 being effective in preserving the Z-olefin geometry. organic-chemistry.org In the context of dihaloheteroarenes, different phosphine ligands can lead to different site-selectivities. For instance, with 3,5-dichloropyridazine, electron-deficient bidentate ligands like dppf favor reaction at C3, whereas electron-rich monodentate ligands like Qphos favor C5. nih.gov Similarly, for diiodo- and dibromo-oxazoles and -imidazoles, ligands such as Xantphos® and 1,3,5-triaza-7-phospha-adamantane have been shown to mediate highly selective mono-Suzuki-Miyaura coupling reactions at different positions. nih.gov The steric and electronic properties of the ligand, therefore, provide a powerful handle to control both the efficiency and the regiochemical outcome of the coupling reaction.

Site-Selectivity Control in Palladium-Catalyzed Coupling Reactions

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, offers an alternative strategy for forming aryl-aryl or aryl-heteroaryl bonds. wikipedia.org This method is particularly useful for the synthesis of symmetric biaryls but can also be adapted for nucleophilic aromatic substitution with various nucleophiles in what are known as Ullmann-type reactions. organic-chemistry.org this compound, with its two reactive bromine atoms, is a suitable substrate for such transformations, enabling the construction of complex molecules. These reactions typically require elevated temperatures, although modern variations have been developed with milder conditions. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate, which then reacts with the second aryl reactant. organic-chemistry.org

Nucleophilic Substitution Reactions

The bromine atoms in this compound are susceptible to replacement by nucleophiles. researchgate.net This type of reaction, known as nucleophilic substitution, is a fundamental process in organic chemistry. youtube.comlibretexts.org In the context of haloquinolines, the reactivity can be influenced by the position of the halogen and the reaction conditions. For instance, 2-chloroquinoline (B121035) exhibits different reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline. researchgate.net The reaction of this compound with nucleophiles can lead to the formation of mono- or di-substituted products, depending on the stoichiometry and reactivity of the nucleophile. Common nucleophiles include alkoxides, amines, and thiols. The reaction mechanism can proceed through different pathways, such as SNAr, where the nucleophile adds to the aromatic ring before the leaving group departs.

Cyclocondensation Reactions for Spiro-Isoquinoline Derivative Formation

This compound can serve as a precursor for the synthesis of spiro-isoquinoline derivatives through cyclocondensation reactions. In a multi-step process, N-arylhomophthalimides can be brominated to yield 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione derivatives. mdpi.comresearchgate.net These dibromo compounds are key intermediates that can then react with various binucleophilic reagents. nih.govresearchgate.net For example, reaction with o-phenylenediamine (B120857) or o-aminophenol leads to the formation of spiro[benzo[d]imidazole-2,4'-isoquinoline] and spiro[benzo[d]oxazole-2,4'-isoquinoline] derivatives, respectively. mdpi.comnih.gov Similarly, reaction with thiosemicarbazide (B42300) can produce spiro[isoquinoline-4,3'- researchgate.netnih.govtriazolidine] derivatives. nih.gov These reactions demonstrate the utility of the dibromo functionality as a handle for constructing complex, three-dimensional spirocyclic systems.

Table of Reaction Data

Click to view interactive table

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones | o-phenylenediamine | 2'-aryl-1,3-dihydro-1'H-spiro-[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-diones | 42-91% | nih.gov |

| Cyclocondensation | 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones | o-aminophenol | 2'-aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-diones | 45-51% | nih.gov |

| Cyclocondensation | 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones | thiosemicarbazide | 2-aryl-5'-thioxo-1H-spiro[isoquinoline-4,3'- researchgate.netnih.govtriazolidine]-1,3(2H)-diones | Not Specified | nih.gov |

Reactions with Binucleophilic Reagents (e.g., o-Phenylenediamine, o-Aminophenol, Thiosemicarbazide)

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are a cornerstone of modern organic synthesis for producing valuable compounds like carboxylic acids, esters, and amides. xmu.edu.cnnih.gov For aryl halides such as this compound, transition-metal-catalyzed carbonylation is a highly effective method. researchgate.netmdpi.com

A relevant example is the synthesis of 4-isoquinolinecarboxylic acid from 3,4-dibromoisoquinoline (B189536). google.com This transformation is achieved through a two-step process involving an initial carbonylation reaction followed by selective decarboxylation. google.com In the first step, 3,4-dibromoisoquinoline is treated with carbon monoxide in methanol, using a cobalt catalyst like octacarbonyldicobalt (Co₂(CO)₈), to produce the corresponding dimethyl 3,4-isoquinolinedicarboxylate. google.com This reaction is typically carried out under pressure and at elevated temperatures. google.com While this specific example uses the 3,4-isomer, the principles are directly applicable to this compound.

Palladium-catalyzed carbonylation reactions are also widely used for aryl halides. researchgate.netmdpi.com These reactions would involve treating this compound with a palladium catalyst (e.g., palladium chloride), a ligand (e.g., triphenylphosphine), a nucleophile (like an alcohol or amine), and carbon monoxide gas. mdpi.comgoogle.com Depending on the nucleophile used, this could yield dicarboxylic acids, diesters, or diamides at the 1 and 4 positions.

Table 2: Example of Carbonylation of a Dibromoisoquinoline

| Substrate | Catalyst | Reagents | Conditions | Intermediate Product | Reference |

|---|

Oxidative Coupling Reactions

Oxidative coupling reactions provide a pathway to form new carbon-carbon or carbon-heteroatom bonds. In the context of isoquinoline (B145761) chemistry, these reactions can be used to introduce substituents and build more complex molecular frameworks. A notable example is the oxidative coupling of isoquinoline with benzyl (B1604629) bromide, mediated by Dess–Martin periodinane (DMP), which results in N-substituted isoquinolinone derivatives. mdpi.comresearchgate.net

This reaction proceeds through a metal-free mechanism and can lead to the formation of compounds such as 2-benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione. mdpi.comresearchgate.net The reaction is typically carried out by stirring isoquinoline and a bromide derivative (like benzyl bromide or allyl bromide) with DMP in a solvent such as N-Methyl-2-pyrrolidone (NMP) at room temperature. mdpi.com A plausible mechanism involves the initial formation of an intermediate iodonium (B1229267) salt from the reaction of isoquinoline with DMP, which is then attacked by water and bromide ions, eventually leading to the dibrominated product after further oxidation. mdpi.com

This method represents an efficient and practical route for synthesizing isoquinoline-1,3-dione derivatives under mild conditions. researchgate.net The reaction has been shown to be applicable to various substituted benzyl bromides as well as other bromides like allyl bromide. mdpi.com

Table 3: Oxidative Coupling of Isoquinoline with Bromides

| Bromide Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | DMP, NMP | Room Temperature, 36h | 2-Benzyl-4,4-dibromoisoquinoline-1,3(2H,4H)-dione | 85% | mdpi.com |

Applications and Research Utility of 1,4 Dibromoisoquinoline

Precursor in Material Science and Nanotechnology

In the realm of material science and nanotechnology, 1,4-dibromoisoquinoline serves as a critical precursor for the creation of nitrogen-doped carbon materials with tailored properties. pdx.eduresearchgate.netthesciencein.orgbiotech-asia.org The presence of nitrogen within the carbon lattice imparts unique electronic and catalytic characteristics, making these materials highly sought after for applications in catalysis and electronics. researchgate.netresearchgate.netnih.gov

Synthesis of Pyridinic Nitrogen-Doped Carbon Materials

A key application of this compound is in the synthesis of carbon materials specifically enriched with pyridinic nitrogen. Pyridinic nitrogen refers to nitrogen atoms that are part of a six-membered ring, bonded to two carbon atoms, and contribute one p-electron to the π-system. This configuration is known to enhance the catalytic activity of carbon materials, particularly for the oxygen reduction reaction, a crucial process in fuel cells and metal-air batteries. nih.gov The use of two-fused-ring aromatic compounds like isoquinoline (B145761) derivatives provides a relatively inexpensive route to these valuable materials. researchgate.netjst.go.jp

A significant advantage of using brominated isoquinolines, such as this compound, is the ability to achieve carbonization at lower temperatures. jst.go.jpjst.go.jp The carbonization process, which converts organic precursors into carbon-rich materials, typically requires high temperatures. unimap.edu.my However, high temperatures can lead to the decomposition of the desired pyridinic nitrogen structures. jst.go.jpjst.go.jp The presence of bromine atoms in the precursor molecule facilitates the carbonization process at a reduced temperature range of 673–873 K. jst.go.jpjst.go.jp This lower temperature helps to preserve the integrity of the pyridinic nitrogen within the final carbon structure. jst.go.jpjst.go.jp

Research has shown that the degree and position of bromine substitution on the isoquinoline precursor significantly impact the percentage of pyridinic nitrogen in the resulting carbon material. researchgate.netjst.go.jp Among various brominated isoquinolines studied, this compound yielded the highest percentage of pyridinic nitrogen, reaching up to 65% when carbonized at 773 K. jst.go.jpjst.go.jp In contrast, unbrominated isoquinoline required a higher carbonization temperature of 973 K and resulted in a lower pyridinic nitrogen content of 52%. researchgate.netjst.go.jp Several factors contribute to the enhanced pyridinic nitrogen content when using this compound:

Avoidance of 1,10-phenanthroline-like structures: The substitution pattern in this compound hinders the formation of undesirable 1,10-phenanthroline-like structures during the dimerization process. jst.go.jpjst.go.jp

Promotion of C-N bond scission in dimers: The presence of bromine at the C-4 position promotes the breaking of the C-N bond in dimers formed after C=C coupling, which is favorable for the formation of pyridinic nitrogen. jst.go.jp

Formation of ordered structures: The two highly reactive bromine atoms facilitate the creation of a more ordered six-membered ring structure, which is a fundamental component of graphitic materials. researchgate.netjst.go.jpjst.go.jp

| Precursor | Carbonization Temperature (K) | Pyridinic Nitrogen (%) |

| Isoquinoline | 973 | 52 |

| This compound | 773 | 65 |

This table presents a comparison of pyridinic nitrogen content from different precursors, highlighting the efficacy of this compound.

The ordered, six-membered ring structures promoted by the use of this compound are akin to the structure of graphene nanoribbons (GNRs). jst.go.jpnih.gov GNRs are quasi-one-dimensional strips of graphene that exhibit unique electronic properties dependent on their width and edge structure. nih.govd-nb.info The bottom-up synthesis approach, starting from molecular precursors like this compound, allows for the precise construction of these nanostructures. jst.go.jpnih.gov The thermal strain engineering and strong interaction with a substrate can lead to the formation of GNR-like structures with significant bandgaps, making them suitable for electronic applications. arxiv.org The introduction of pyridinic nitrogen into the GNR framework can further tailor its electronic and catalytic properties.

Factors Influencing Pyridinic Nitrogen Percentage

Chemical Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core chemical structure of a molecule that serves as a framework for designing new drugs. u-strasbg.frbiosolveit.de The isoquinoline ring system is considered a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic compounds. nih.gov this compound, with its reactive bromine atoms, provides a versatile platform for the synthesis of a diverse range of derivatives for therapeutic applications. scienceopen.com

Development of KEAP1-NRF2 Inhibitors

A promising area of research involving this compound is the development of inhibitors for the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction (PPI). nih.govnih.gov The KEAP1-NRF2 pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. nih.govmdpi.com Under normal conditions, KEAP1 targets NRF2 for degradation. nih.govnih.gov However, under stress, NRF2 is released and activates the transcription of antioxidant and cytoprotective genes. nih.govmdpi.com

While activation of the NRF2 pathway is generally protective, in certain diseases like cancer, constitutive activation of NRF2 can promote tumor growth and resistance to chemotherapy. mdpi.comrsc.org Therefore, inhibitors of the NRF2 pathway are being investigated as potential cancer therapeutics. rsc.org Conversely, in diseases characterized by excessive oxidative stress, such as chronic obstructive pulmonary disease and multiple sclerosis, activators of the NRF2 pathway (by inhibiting its inhibitor, KEAP1) are sought. patsnap.com

The development of small molecules that can modulate this pathway is a significant goal in drug discovery. tandfonline.comunipa.itnih.govalzdiscovery.org The 1,4-isoquinoline scaffold, derived from precursors like this compound, has been identified as a promising framework for creating potent and metabolically stable KEAP1-NRF2 PPI inhibitors. mdpi.com By replacing a naphthalene-based core, which had concerns of potential mutagenicity, with the 1,4-isoquinoline scaffold, researchers have developed inhibitors with improved safety profiles without compromising potency, stability, or solubility. mdpi.com The synthesis of these inhibitors often involves the substitution of the bromine atoms on this compound with other functional groups, such as sulfonamides, through copper-catalyzed cross-coupling reactions. patsnap.com

| Scaffold Base | Advantage of Isoquinoline Scaffold |

| Naphthalene (B1677914) | Potential for mutagenicity |

| 1,4-Isoquinoline | Improved mutagenic profile, maintained potency, stability, and solubility |

This table highlights the advantages of the 1,4-isoquinoline scaffold in the development of KEAP1-NRF2 inhibitors.

Precursors for Spiro-Derivatives with Research Interest

Spirocyclic compounds, which feature two rings connected by a single common atom, are important structural motifs found in many natural products and pharmacologically active molecules. nih.govresearchgate.net Their unique three-dimensional structures are of significant interest in drug discovery. Derivatives of this compound have proven to be effective precursors for the synthesis of novel spiroisoquinolines. nih.govresearchgate.netmdpi.com

A notable method involves the use of 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones, which are closely related to this compound. These dibromo derivatives undergo direct cyclocondensation with binucleophilic reagents like o-phenylenediamine (B120857) or o-aminophenol. nih.gov This reaction leads to the formation of complex spiro compounds, such as 2'-aryl-1,3-dihydro-1'H-spiro-[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-diones and 2'-aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-diones, respectively. nih.gov The synthesis can be performed under conventional heating or enhanced by microwave irradiation, which significantly improves yields and reduces reaction times. nih.govresearchgate.netmdpi.com

Table 1: Synthesis of Spiro-Derivatives from 2-Aryl-4,4-dibromoisoquinoline-1,3(2H,4H)-diones

| Reagent | Resulting Spiro Compound |

|---|---|

| o-Phenylenediamine | 2'-Aryl-1,3-dihydro-1'H-spiro-[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-dione |

| o-Aminophenol | 2'-Aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione |

| Thiosemicarbazide (B42300) | Spiro[isoquinoline-4,6'- nih.govresearchgate.nettriazine] derivatives |

Data sourced from research on the cyclocondensation reactions of dibromoisoquinoline derivatives. nih.gov

Exploration in Scaffold Hopping Methodologies

Scaffold hopping is a crucial strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a chemically different one, while aiming to retain or improve its biological activity. uniroma1.itbhsai.orgnih.gov This approach is used to discover novel compounds with more favorable properties, such as enhanced efficacy, better metabolic stability, or new intellectual property potential. uniroma1.itnih.gov

This compound is an excellent starting point for generating molecular diversity for scaffold hopping campaigns. The differential reactivity of the two bromine atoms allows for the sequential and controlled introduction of various substituents through cross-coupling reactions. This enables the creation of a library of diverse isoquinoline-based molecules.

From this library, chemists can select promising compounds and use scaffold hopping to replace the central isoquinoline ring system with other heterocyclic or carbocyclic cores. bhsai.org For instance, the creation of spiroisoquinolines from dibromo precursors is a form of scaffold hopping, as it transforms the planar isoquinoline scaffold into a three-dimensional spirocyclic one. nih.gov The versatility of this compound as a platform for generating diverse chemical matter makes it an invaluable tool for exploring new chemical space and discovering next-generation therapeutic agents. nih.gov

Role in the Synthesis of Potential Antiviral Compounds (e.g., SARS-CoV-2 Entry Inhibitors)

The search for effective antiviral agents remains a global health priority, a fact underscored by the SARS-CoV-2 pandemic. frontiersin.org Isoquinoline-based alkaloids and their synthetic derivatives have shown significant antiviral activities against a range of viruses, including coronaviruses. acs.org Research has focused on developing inhibitors that block the entry of SARS-CoV-2 into host cells, a process mediated by the interaction between the viral Spike (S) protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. acs.org

Recent studies have demonstrated that complex isoquinoline derivatives, such as tetrahydropyrazino[2,1-a:5,4-a′]diisoquinolines, can act as potent SARS-CoV-2 entry inhibitors. acs.org Specific compounds from this class were found to effectively block the entry of the delta variant into host cells. acs.org

Given the established antiviral potential of the isoquinoline scaffold, this compound serves as a highly valuable starting material for the synthesis of novel antiviral candidates. Its two reactive bromine sites allow for the systematic modification and elaboration of the isoquinoline core to generate libraries of new compounds for antiviral screening. This strategic functionalization is key to developing structure-activity relationships and optimizing compounds for potency and selectivity against viral targets like the SARS-CoV-2 spike protein. acs.orgmdpi.com

Table 2: Antiviral Activity of Synthesized Isoquinoline Derivatives Against SARS-CoV-2 (Delta Variant)

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 50 | 26.5 ± 6.9 | > 100 | Blocks SARS-CoV-2 entry by inhibiting Spike-ACE2 interaction. |

| 96 | 17.0 ± 3.7 | > 100 | Blocks SARS-CoV-2 entry by inhibiting Spike-ACE2 interaction. |

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values for representative tetrahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives. acs.org

Intermediate in the Synthesis of Complex Organic Molecules

Beyond specific applications in medicinal chemistry, this compound is a fundamental intermediate for the synthesis of a broad range of complex organic molecules. numberanalytics.com The C-Br bonds at the 1- and 4-positions are readily transformed through various transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings. This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

This synthetic flexibility has been harnessed to build intricate molecular frameworks. For example, this compound is a key intermediate in the synthesis of potent inhibitors of the Kelch-like ECH-Associated Protein 1 (KEAP1), a target of interest in therapeutic areas such as oncology and inflammatory diseases. The ability to selectively functionalize the di-brominated scaffold is crucial for constructing these complex, biologically active molecules. The compound's utility extends beyond pharmaceuticals into materials science, where it has been used as a precursor for synthesizing pyridinic nitrogen-doped carbon materials, demonstrating its value in creating complex, functional materials.

Advanced Spectroscopic Analysis in 1,4 Dibromoisoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,4-dibromoisoquinoline, providing detailed information about the hydrogen and carbon framework of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicities), and coupling constants are key parameters derived from this analysis. acs.org For this compound, the aromatic protons exhibit characteristic shifts in the downfield region of the spectrum.

| Technique | Key Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical shift (δ), multiplicity, coupling constants (J) for protons. | Identifies the chemical environment and connectivity of aromatic protons. |

| ¹³C NMR | Chemical shift (δ) for each unique carbon atom. | Confirms the carbon skeleton and the presence of quaternary carbons bonded to bromine. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.eduox.ac.uk In the context of this compound, COSY would reveal the coupling network among the protons on the benzene (B151609) ring portion of the isoquinoline (B145761) core. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edunanalysis.com HSQC is invaluable for assigning the resonances of protonated carbons in the this compound structure. emerypharma.comox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is instrumental in piecing together the molecular structure by connecting proton signals to quaternary carbons, such as those bonded to the bromine atoms and the carbon atoms at the ring junction. sdsu.edu

| 2D NMR Technique | Type of Correlation | Information Gained for this compound |

|---|---|---|

| COSY | ¹H-¹H | Identifies neighboring protons in the aromatic ring system. |

| HSQC | ¹H-¹³C (one bond) | Assigns specific protons to their directly attached carbons. |

| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, linking protonated carbons to quaternary carbons and confirming the overall structure. |

Conformational Analysis using NMR

Conformational analysis using NMR typically involves studying the populations of different conformers in solution, often through the measurement of coupling constants and Nuclear Overhauser Effects (NOEs) at various temperatures. auremn.org.brnih.govmdpi.com For a rigid aromatic system like this compound, significant conformational flexibility is not expected under normal conditions. The planar nature of the isoquinoline ring system largely fixes the relative positions of the atoms. Therefore, extensive conformational analysis as applied to flexible molecules is generally not a primary focus in the study of this compound itself. However, NMR can confirm the rigid, planar structure. copernicus.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. alevelchemistry.co.uk It is also used to deduce structural information based on the fragmentation patterns of the molecule. wikipedia.orgyoutube.com

The mass spectrum of this compound would be characterized by a distinct molecular ion peak. Due to the presence of two bromine atoms, this peak would appear as a characteristic isotopic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu Consequently, a molecule with two bromine atoms will exhibit three main peaks in the molecular ion region:

M+ : Containing two ⁷⁹Br atoms.

M+2 : Containing one ⁷⁹Br and one ⁸¹Br atom (the most abundant peak in the cluster).

M+4 : Containing two ⁸¹Br atoms.

The relative intensities of these peaks would be approximately 1:2:1. msu.edu

Fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom (Br•) or the hydrobromic acid molecule (HBr).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. measurlabs.commeasurlabs.combioanalysis-zone.com This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. alevelchemistry.co.uk For this compound (C₉H₅Br₂N), HRMS can differentiate its exact mass from other potential compounds that might have the same nominal mass, thus confirming its elemental composition with high confidence. lcms.cz

Application in Metabolomics Studies and Unknown Compound Annotation

In the field of untargeted metabolomics, which aims to identify and quantify all small molecules in a biological sample, the annotation of unknown compounds is a major challenge. thermofisher.com Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary tool for these studies. biorxiv.org When an unknown metabolite is detected, its fragmentation spectrum is compared against spectral libraries or used for in-silico predictions to propose a structure. biorxiv.orglcms.cz

While this compound is not a natural metabolite, its spectral data can be valuable in these contexts. For instance, its mass spectrum could be part of a reference library used to identify structurally similar, unknown compounds in a sample. biorxiv.orgbiorxiv.org A recent study mentioned that the mass spectrum of this compound shares similarities with that of 2,6-dibromoquinoline (B1591967) and 6-bromoquinolin-2(1H)-one due to their comparable carbon skeletons, which can aid in the chemical space localization for annotating unknown metabolites. biorxiv.orgbiorxiv.org The combination of NMR and MS data provides a powerful approach for identifying unknown metabolites in complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

For this compound, the IR spectrum provides key information about its aromatic nature and the presence of carbon-bromine bonds. The aromatic ring of the isoquinoline core gives rise to several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Additionally, the carbon-carbon stretching vibrations within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ range. vscht.cz

The presence of the two bromine atoms significantly influences the spectrum. The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring.

A detailed analysis of the IR spectrum allows for the confirmation of the compound's identity and purity by comparing the observed absorption bands with known characteristic frequencies for similar structures.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| Below 800 | C-Br Stretch | Aryl Halide |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.org The scattered X-rays interfere with each other, creating a unique diffraction pattern of constructive and destructive interference. wikipedia.org By analyzing the angles and intensities of the diffracted beams, researchers can deduce the crystal structure, including the unit cell dimensions, space group, and the exact positions of each atom. imet-db.ru

In the study of this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular structure in the solid state. This analysis would confirm the planar isoquinoline ring system and the specific locations of the two bromine atoms at the 1 and 4 positions.

The resulting crystallographic data would include the lattice parameters (the lengths of the unit cell edges: a, b, and c) and the angles between them (α, β, and γ), which define the unit cell's geometry. libretexts.org Furthermore, XRD analysis determines the space group, which describes the symmetry elements present in the crystal. This detailed structural information is crucial for understanding intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the compound's physical properties.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₅Br₂N |

| Formula Weight | 286.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and would need to be determined experimentally through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.govscispace.comwikipedia.org It allows for the calculation of various molecular properties that are crucial for understanding chemical behavior. nih.govscispace.comwikipedia.org

DFT calculations have been employed to study the reactivity of quinoline (B57606) derivatives, providing insights into reaction mechanisms and the influence of substituents on the molecule's properties. scirp.org For instance, theoretical studies on quinolin-4-one derivatives have utilized DFT to analyze tautomerism, reactivity, and predict acidity, demonstrating the method's utility in understanding the behavior of related heterocyclic systems. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory, providing insights into a molecule's reactivity and electronic transitions. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that can be correlated with chemical reactivity and the electronic absorption spectra of a molecule. wuxibiology.comresearchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is found on electron-deficient areas. rsc.org The degree of spatial overlap between the HOMO and LUMO orbitals can influence charge transfer characteristics and the energy difference between the first excited singlet (S1) and triplet (T1) states (ΔEST). arxiv.org A small ΔEST is a crucial factor for efficient reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF) emitters. rsc.org

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. researchgate.net The efficiency of ISC is influenced by factors such as the spin-orbit coupling (SOC) between the involved states. researchgate.net For certain classes of molecules, a small energy gap between the S1 and T1 states can facilitate this process. researchgate.net

Table 1: Key Concepts in HOMO-LUMO Analysis and Intersystem Crossing

| Concept | Description | Relevance to 1,4-Dibromoisoquinoline |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, prone to electrophilic attack. | The location of the HOMO would indicate the most nucleophilic sites on the isoquinoline (B145761) ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, prone to nucleophilic attack. | The location of the LUMO would indicate the most electrophilic sites, likely the carbon atoms bonded to bromine. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap would suggest higher reactivity for this compound in certain reactions. |

| Intersystem Crossing (ISC) | A transition between electronic states of different spin multiplicity (e.g., singlet to triplet). | The presence of heavy bromine atoms could potentially enhance spin-orbit coupling, influencing ISC rates. |

| ΔEST | The energy difference between the first excited singlet (S1) and triplet (T1) states. | A small ΔEST could be relevant if derivatives of this compound are explored for applications like TADF. |

This table is generated based on general principles of computational chemistry as specific data for this compound was not found in the search results.

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. savemyexams.comsparkl.me Computational methods, particularly DFT, can be used to calculate the activation energies for different potential reaction pathways, helping to predict the most likely course of a reaction. researchgate.netsinica.edu.tw By modeling the transition state structures, the energy barrier for a reaction can be determined. sinica.edu.tw

For example, in nucleophilic substitution reactions, DFT calculations can predict whether a reaction is likely to proceed via an SN1 or SN2 mechanism by comparing the activation energies of the respective pathways. researchgate.net These calculations can also take into account the effect of solvents on the reaction energetics. researchgate.net

In the context of this compound, activation energy calculations would be highly valuable for understanding its reactivity in reactions such as Suzuki-Miyaura coupling. By calculating the activation energies for oxidative addition at the C1-Br and C4-Br bonds, it would be possible to theoretically predict the site-selectivity of the reaction. These calculations can dissect the electronic and steric factors that influence the reaction outcome. nih.govrsc.org

Table 2: Theoretical Investigation of Reaction Pathways

| Reaction Type | Computational Approach | Predicted Outcome |

| Nucleophilic Aromatic Substitution | DFT calculation of activation energies for attack at C1 and C4. | The site with the lower activation energy would be the predicted major product. |

| Suzuki-Miyaura Coupling | DFT calculation of activation energies for oxidative addition at the C1-Br and C4-Br bonds. | The C-Br bond with the lower activation energy for oxidative addition would be the predicted site of initial coupling. |

This table illustrates the application of activation energy calculations to predict reactivity for this compound based on general computational principles.

HOMO-LUMO Orbital Analysis and Intersystem Crossing Pathways

Molecular Modeling and Docking Studies (if applicable to specific derivatives)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. pomics.commdpi.com One of the key applications of molecular modeling is in drug discovery, where molecular docking is used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.govrsc.org

While there are no specific molecular docking studies for this compound itself in the provided results, derivatives of the isoquinoline scaffold are of significant interest in medicinal chemistry. nih.gov For instance, 1,4-substituted isoquinolines have been investigated as non-covalent activators of NRF2, a transcription factor involved in cellular defense against oxidative stress. nih.gov In such studies, molecular docking could be used to understand how these derivatives interact with the Kelch-like ECH-associated protein 1 (KEAP1), the primary regulator of NRF2. nih.gov

The general process of a molecular docking study involves:

Obtaining the 3D structure of the target protein, often from crystallographic data.

Generating a 3D model of the ligand (the isoquinoline derivative).

Using a docking program to explore possible binding poses of the ligand within the protein's active site.

Scoring the different poses to estimate the binding affinity.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov This information can then be used to design new derivatives with improved potency and selectivity. pomics.comnih.gov

Prediction of Site-Selectivity in Reactions

Predicting the site-selectivity of reactions involving polyfunctionalized molecules is a significant challenge in synthetic chemistry. Computational methods offer a powerful approach to address this challenge. nih.govrsc.orgrsc.org For dihalogenated heteroaromatic compounds like this compound, predicting which halogen will react preferentially in a cross-coupling reaction is of great practical importance. nih.govrsc.org

The site-selectivity in Suzuki-Miyaura coupling reactions of heteroaryl halides is primarily controlled by the intrinsic electrophilicity of the carbon atoms bearing the halogens. nih.govrsc.org Computational models can be used to calculate properties that correlate with this electrophilicity, thereby predicting the more reactive site. nih.govrsc.org

Several factors can influence site-selectivity, and computational analysis can help to dissect their relative contributions:

Electronic Effects: The inherent electronic properties of the heterocyclic ring system play a major role. nih.govrsc.org

Steric Effects: The steric hindrance around a reaction site can disfavor reaction at that position.

Directing Effects: Neighboring functional groups can influence the reactivity of a particular site.

Chemical Space Exploration and Scaffold Analysis

Chemical space refers to the vast multidimensional space of all possible molecules. mpg.de Exploring this space is a central theme in drug discovery and materials science. mpg.denih.gov The isoquinoline ring system represents a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net

This compound serves as a versatile starting material for exploring the chemical space around the isoquinoline core. The two bromine atoms provide orthogonal handles for introducing diverse substituents at the 1 and 4 positions through various cross-coupling reactions. This allows for the systematic generation of libraries of 1,4-disubstituted isoquinoline derivatives. nih.gov

Scaffold analysis involves identifying core molecular frameworks that are associated with a particular biological activity or chemical property. nih.gov The 1,4-substituted isoquinoline scaffold has been identified as a promising replacement for naphthalene-based scaffolds in the development of NRF2 activators, offering a potentially better safety profile without compromising potency. nih.gov

Computational tools are increasingly used for chemical space exploration:

Virtual Library Generation: Large libraries of virtual compounds can be generated by computationally combining a scaffold like this compound with a diverse set of building blocks. mpg.de

Active Learning: Machine learning models can guide the exploration of chemical space by iteratively suggesting new compounds to synthesize and test, accelerating the discovery of molecules with desired properties. mpg.de

Scaffold Hopping: This involves searching for new scaffolds that can mimic the biological activity of a known active molecule. The identification of the 1,4-isoquinoline core as a replacement for a naphthalene (B1677914) scaffold is an example of successful scaffold hopping. nih.gov

The exploration of the chemical space accessible from this compound continues to be an active area of research, with the potential to yield new molecules with valuable applications in medicine and materials science. nih.govbiosolveit.de

Emerging Research Themes and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be harsh and environmentally taxing, such as the Bischler-Napieralski and Pictet-Spengler reactions, which often result in low yields and have a limited substrate scope. In response, a significant research thrust is the development of greener and more sustainable synthetic routes.

Recent advancements include the use of recyclable acid catalysts like Nafion® NR50, which can be used in conjunction with microwave irradiation to produce 3-substituted isoquinolines in high yields. rsc.orgrsc.org This method is notable for being transition-metal-free and highly efficient. rsc.org Another innovative approach utilizes a Ru(II)/PEG-400 catalyst system, which is homogeneous and recyclable, operating in a biodegradable solvent. ajgreenchem.comajgreenchem.com This protocol boasts high atom economy and a simple extraction procedure, making it an environmentally friendly option. ajgreenchem.com The development of such methods, which often leverage C-H activation, represents a more direct and efficient pathway to isoquinoline synthesis, minimizing the need for pre-functionalized starting materials. ajgreenchem.com

Table 1: Comparison of Green Synthetic Methodologies for Isoquinoline Derivatives

| Methodology | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Nafion-Catalyzed Synthesis rsc.orgrsc.org | Nafion® NR50 | Ethanol | Recyclable catalyst, Transition-metal-free, High yields |

| Ru(II)-Catalyzed Synthesis ajgreenchem.comajgreenchem.com | Ru(II)/PEG-400 | PEG-400 | Homogeneous, Recyclable catalyst, Biodegradable solvent, High atom economy |

Advanced Applications in Functional Materials

The unique structure of 1,4-dibromoisoquinoline makes it a valuable building block for advanced functional materials, particularly in the realm of organic electronics and nitrogen-doped carbon materials.

In the synthesis of nitrogen-doped carbon materials, this compound serves as a precursor that can be carbonized at lower temperatures (673-873 K). researchgate.netresearchgate.net This process helps to prevent the decomposition of pyridinic nitrogen, leading to materials with a high percentage of this desirable nitrogen configuration. researchgate.netresearchgate.net The two bromine atoms on the isoquinoline ring facilitate the formation of a more ordered six-membered-ring structure during carbonization. researchgate.net Research has shown that using this compound as a precursor results in a higher percentage of pyridinic nitrogen (65% at 773 K) compared to other brominated isoquinolines. researchgate.netresearchgate.net These nitrogen-doped carbon materials exhibit potential applications as electrodes for fuel cells and in other catalytic reactions. researchgate.net

The field of organic electronics also stands to benefit from isoquinoline derivatives. nih.govucm.esresearchgate.net These compounds can be incorporated into organic semiconductors, which are crucial components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ucm.esresearchgate.net The ability to tune the electronic properties of these materials through chemical modification is a key advantage of organic electronics. ucm.es

Innovative Design of Bioactive Compounds as Pharmaceutical Leads

Isoquinoline and its derivatives have long been recognized for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-HIV activities. ajgreenchem.com The 1,4-dibromo substitution pattern on the isoquinoline core provides a reactive handle for further chemical modifications, enabling the creation of novel bioactive compounds.

One notable application is in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, which is a target for diseases related to oxidative stress. Unsymmetrically substituted isoquinolines have been synthesized for this purpose. nih.gov Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) have been investigated as potential β-adrenoreceptor agents. nih.gov The broad spectrum of biological activities associated with the isoquinoline scaffold makes it a privileged structure in drug discovery. ajgreenchem.comontosight.aiphytopharmajournal.complos.org

Table 2: Bioactive Applications of Isoquinoline Derivatives

| Application Area | Target/Mechanism | Example Derivative Class |

|---|---|---|

| Oxidative Stress nih.gov | Keap1-Nrf2 Inhibition | Unsymmetrically substituted isoquinolines |

| Cardiovascular nih.gov | β-adrenoreceptor agents | 1,2,3,4-tetrahydroisoquinolines |

| Antimicrobial ajgreenchem.com | Various | General isoquinoline derivatives |

| Antitumor ajgreenchem.com | Various | General isoquinoline derivatives |

| Anti-HIV ajgreenchem.com | Various | General isoquinoline derivatives |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The complexity of chemical synthesis is increasingly being managed with the aid of artificial intelligence (AI) and machine learning (ML). researchgate.netsci-hub.se These computational tools are being applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch (retrosynthesis). researchgate.netnih.govacs.org

For isoquinoline synthesis, AI can help in several ways. Machine learning models can be trained on large datasets of known reactions to predict the most efficient synthetic pathways. nih.govacs.org This can significantly reduce the time and resources spent on trial-and-error experimentation. globalresearchonline.net Furthermore, AI can be used to design novel isoquinoline derivatives with specific desired properties by predicting their bioactivity or material characteristics. researchgate.net The integration of AI into the research and development pipeline promises to accelerate the discovery of new applications for this compound and its derivatives. sci-hub.sefrontiersin.org

Exploration of New Spectroscopic and Analytical Techniques for Structural Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives relies on advanced spectroscopic and analytical techniques. rsc.orgbohrium.comekb.eg Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the identity and purity of synthesized compounds. rsc.orgnih.govmdpi.com

In the context of functional materials, X-ray Photoelectron Spectroscopy (XPS) is crucial for analyzing the nitrogen content and bonding environments in nitrogen-doped carbon materials derived from this compound. researchgate.net For bioactive compounds, techniques that probe their interaction with biological targets are vital. As new derivatives are synthesized, the application of a suite of modern analytical methods will be indispensable for their complete characterization and for elucidating their mechanisms of action. bohrium.comekb.egresearchgate.net

Q & A

Q. What are the established synthetic routes for 1,4-dibromoisoquinoline, and how do reaction conditions influence product yield?

- Methodological Answer : this compound is synthesized via bromination of isoquinoline precursors. Two primary methods are reported:

- Method A : 1-Hydroxyisoquinoline is treated with phosphorus pentabromide (PBr₅) at 140–145°C, followed by quenching with ice/water to yield the product .

- Method B : Phosphorus tribromide (PBr₃) is used under similar conditions, though reaction time and stoichiometry may require optimization to minimize byproducts like mono-brominated isomers .

Key considerations include inert atmosphere control, reagent purity, and post-synthesis purification (e.g., recrystallization or column chromatography).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 2D-NMR Spectroscopy : Resolves positional isomerism; COSY and HSQC experiments confirm bromine substitution at C1 and C4 .

- Mass Spectrometry (MS) : Validates molecular weight (276.92 g/mol) and isotopic patterns consistent with bromine .

- Elemental Analysis : Confirms C:H:N:Br ratios.

- HPLC-UV/LC-MS : Detects impurities (e.g., residual starting material or debrominated byproducts) with detection limits <0.1% .

Advanced Research Questions

Q. How can researchers mitigate undesired alkylation at the isoquinoline nitrogen during functionalization of this compound?

- Methodological Answer : Undesired N-alkylation competes with C-alkylation due to the nucleophilic nitrogen. Strategies include:

- Steric Hindrance : Use bulky electrophiles (e.g., tert-butyl halides) to favor C-alkylation.

- Protecting Groups : Temporarily protect the nitrogen with Boc or Fmoc groups before alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, reducing nitrogen reactivity.

Post-reaction analysis via NOESY NMR or X-ray crystallography confirms regioselectivity .

Q. What contradictions exist in synthetic protocols for this compound, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in bromination reagents (PBr₅ vs. PBr₃) may stem from substrate reactivity or scalability. To resolve:

- Comparative Replication : Conduct parallel syntheses with both reagents under controlled conditions (e.g., argon atmosphere, standardized stoichiometry).

- Byproduct Analysis : Use GC-MS or HPLC to quantify mono-brominated impurities and optimize purification steps .

- Computational Modeling : DFT studies can predict transition-state energetics, guiding reagent selection .

Q. In carbon material synthesis, how does the bromine substitution pattern in this compound influence nitrogen doping efficiency?

- Methodological Answer : Bromine acts as a leaving group during carbonization (673–873 K), enabling nitrogen incorporation. The 1,4-dibromo configuration promotes cross-linking, yielding pyridinic-N-doped carbon with:

- Higher Nitrogen Content : ≥8 atomic% (vs. 5% for mono-brominated analogs) .

- Controlled Porosity : BET surface areas >500 m²/g.

Characterization via XPS (N1s peaks at 398.5 eV) and Raman spectroscopy (D/G band ratios <1.2) validates doping efficiency .

Key Research Considerations

- Safety : Handle brominated compounds in fume hoods with PPE; avoid inhalation/contact (toxicity data pending) .

- Data Validation : Cross-reference synthetic protocols with independent studies to address contradictions .

- Advanced Applications : Explore this compound in medicinal chemistry (KEAP1 inhibitor synthesis) and materials science (heteroatom-doped catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。